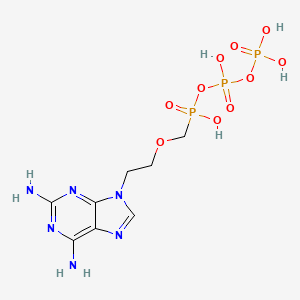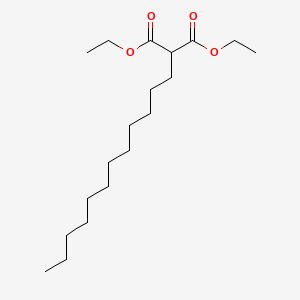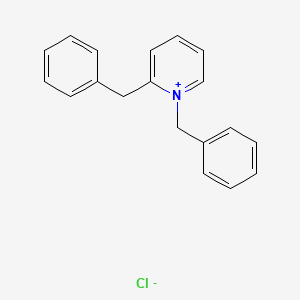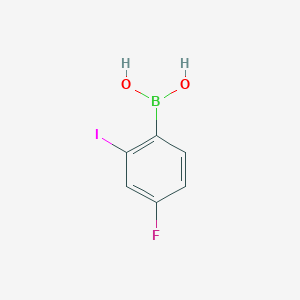
4-Fluoro-2-iodophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-iodophenyl)boronic acid is an organoboron compound that features both fluorine and iodine substituents on a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
The synthesis of (4-Fluoro-2-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. One common method includes the iodination of 4-fluorophenylboronic acid using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a base like sodium bicarbonate to facilitate the reaction. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(4-Fluoro-2-iodophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is particularly valuable in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and boranes.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which (4-Fluoro-2-iodophenyl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Vergleich Mit ähnlichen Verbindungen
(4-Fluoro-2-iodophenyl)boronic acid can be compared with other similar compounds such as:
4-Iodophenylboronic acid: Lacks the fluorine substituent, which can affect its reactivity and selectivity in certain reactions.
4-Fluorophenylboronic acid: Lacks the iodine substituent, which can limit its use in certain cross-coupling reactions.
2-Iodophenylboronic acid: Has the iodine substituent in a different position, which can influence its steric and electronic properties.
The uniqueness of (4-Fluoro-2-iodophenyl)boronic acid lies in the presence of both fluorine and iodine substituents, which can provide a unique combination of electronic and steric effects, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C6H5BFIO2 |
|---|---|
Molekulargewicht |
265.82 g/mol |
IUPAC-Name |
(4-fluoro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BFIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H |
InChI-Schlüssel |
XGEWIOQLDHZLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)F)I)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


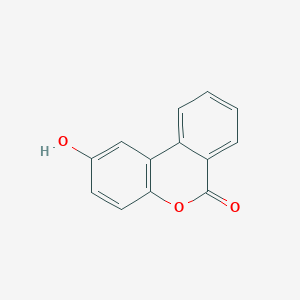
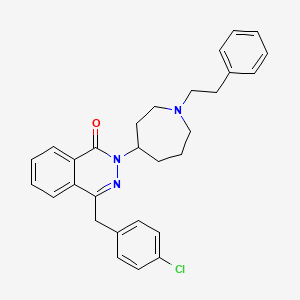

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808005.png)
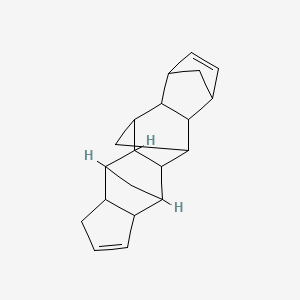

![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
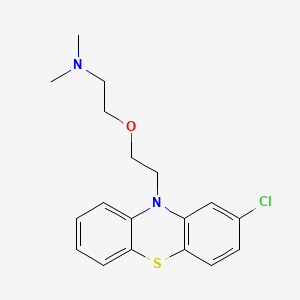
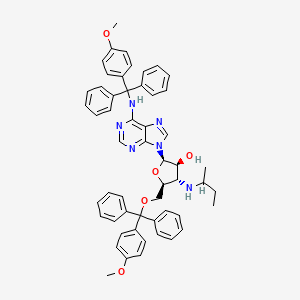
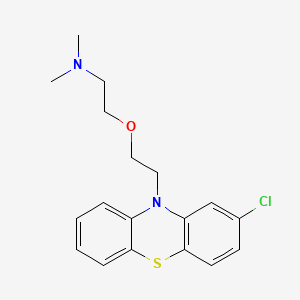
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
